molecular formula C14H10N2O4 B2807693 3-Cyclopropyl-6-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 954274-14-7

3-Cyclopropyl-6-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B2807693
CAS No.: 954274-14-7
M. Wt: 270.244
InChI Key: FFKRFNUJZCSFIU-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a chemical compound with the CAS Number: 954274-14-7 . It has a molecular weight of 270.24 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10N2O4/c17-14(18)8-6-9(10-2-1-5-19-10)15-13-11(8)12(16-20-13)7-3-4-7/h1-2,5-7H,3-4H2,(H,17,18) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 270.24 . It is a powder at room temperature . For more detailed physical and chemical properties, it would be best to refer to a comprehensive chemical database or the compound’s Material Safety Data Sheet (MSDS).

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

The compound 3-Cyclopropyl-6-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid, given its structural complexity, plays a significant role in the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry and material sciences. The presence of furan, oxazolo, and pyridine rings in its structure offers versatile reactivity for constructing complex molecular architectures. Research in this area focuses on the synthesis of condensed heterocyclic systems, such as oxazines, oxazoles, and pyrazines, through reactions like the Retro-Diels−Alder process, which releases furan from heterocycles (Stájer et al., 2004). Additionally, the compound's ability to undergo transformations into various fused heterocyclic ring systems highlights its potential in synthesizing novel pharmacophores and materials with unique properties (Volochnyuk et al., 2010).

Antimicrobial Activity

Compounds derived from this compound have been studied for their antimicrobial properties. The structural motif of furan combined with the pyridine nucleus has been utilized to synthesize new thiazolidinones, which were evaluated for their antibacterial and antifungal activities, demonstrating the potential of such derivatives in developing new antimicrobial agents (Sodha et al., 2003).

Organic Synthesis Methodologies

The unique structural framework of this compound lends itself to exploring novel organic synthesis methodologies. For instance, its incorporation into multicomponent reactions (MCRs) showcases the compound's utility in constructing complex heterocycles efficiently. These methodologies underscore the compound's role in advancing synthetic organic chemistry by providing new routes to heterocyclic compounds that are challenging to synthesize through traditional reactions (Shestopalov et al., 2008).

Molecular Diversity and Drug Discovery

The ability to generate molecular diversity through the manipulation of this compound is crucial in drug discovery. The compound's structural features are beneficial for creating libraries of molecules with potential biological activities. This aspect is particularly relevant in the search for new therapeutic agents, where the introduction of such heterocyclic cores can lead to the discovery of compounds with novel modes of action (Zubkov et al., 2004).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

3-cyclopropyl-6-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c17-14(18)8-6-9(10-2-1-5-19-10)15-13-11(8)12(16-20-13)7-3-4-7/h1-2,5-7H,3-4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKRFNUJZCSFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC3=C2C(=CC(=N3)C4=CC=CO4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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